pKa and Boiling Point Differentiation
The 1H-pyrazol-3-yl substitution significantly alters the electronic environment of the benzaldehyde core compared to the 1H-pyrazol-1-yl analog. 3-(1H-Pyrazol-3-yl)benzaldehyde exhibits a predicted pKa of 13.00±0.10, reflecting the NH proton acidity of the pyrazole ring, whereas 3-(1H-pyrazol-1-yl)benzaldehyde has a predicted pKa of -0.20±0.12 . This 13.2 log unit difference indicates dramatically different ionization states under physiological or synthetic conditions. Additionally, the predicted boiling point of the target compound (420.4±28.0 °C) is 105 °C higher than that of the 1-yl analog (315.5±25.0 °C), suggesting stronger intermolecular hydrogen bonding and greater thermal stability .
| Evidence Dimension | pKa and Boiling Point Comparison |
|---|---|
| Target Compound Data | pKa = 13.00±0.10; Boiling Point = 420.4±28.0 °C |
| Comparator Or Baseline | 3-(1H-Pyrazol-1-yl)benzaldehyde: pKa = -0.20±0.12; Boiling Point = 315.5±25.0 °C |
| Quantified Difference | ΔpKa ≈ 13.2 units; ΔBP ≈ +105 °C |
| Conditions | Predicted values (ACD/Labs or similar) |
Why This Matters
The large pKa difference dictates the protonation state during synthesis and biological testing, directly impacting solubility, reactivity, and binding; the boiling point difference informs purification strategy and thermal stability limits.
